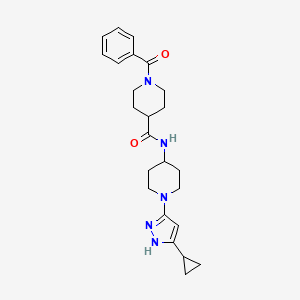

1-(1-氯乙基)-4-苯氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Chloroethyl chloroformate” is a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents . They are listed as extremely hazardous substances .

Synthesis Analysis

The synthesis of “1-Chloroethyl chloroformate” involves the reaction of acetaldehyde with pyridine and trichloromethyl chloroformate. The temperature is maintained for 2 hours between 20° and 25° C after the chloroformate has been added. The NMR analysis of the reaction medium at this time indicates that the final product has been formed with a yield of 96.3% .

Molecular Structure Analysis

The molecular structure of “1-Chloroethyl chloroformate” was built using molecular simulation technology, MS (Materials Studio). The molecular structure was then optimized in the way of relaxation .

Physical And Chemical Properties Analysis

“1-Chloroethyl chloroformate” has a chemical formula of C3H4Cl2O2 and a molar mass of 142.96 g·mol −1 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

科学研究应用

合成化学和材料科学

研究探索了各种苯氧基化合物及其衍生物的合成和潜在应用。例如,4,5-二取代的 1,2-二氰基苯的合成及其转化为八取代酞菁表明类似化合物在生产具有特定光学性质的材料中的作用 (Wöhrle 等人,1993)。这种方法可能与用于电子或光子的新型材料的开发相关,利用 1-(1-氯乙基)-4-苯氧基苯的化学结构实现特定功能。

电化学应用

对硝基苯衍生物的电化学还原的研究表明,这些反应可以在特定条件下产生有价值的有机化合物,例如 1-硝基-2-乙烯基苯和 1H-吲哚 (Du & Peters,2010)。这突出了 1-(1-氯乙基)-4-苯氧基苯在电化学合成中的潜力,在电化学合成中,它可以作为制造工业上重要的化学品的前体或作为有机合成中的中间体。

环境研究

通过电化学方法研究减少环境污染物(例如甲三氯生)提供了对水中氯代和苯氧代化合物降解的见解 (Peverly 等人,2014)。这项研究表明 1-(1-氯乙基)-4-苯氧基苯的潜在环境应用,例如在水处理技术或氯代有机化合物的环境归趋研究中。

光催化和有机合成

苯甲酸化合物的な光催化活性,包括羟基化产物的生成,强调了 1-(1-氯乙基)-4-苯氧基苯在光催化中的潜力 (Palmisano 等人,2007)。此应用在有机合成中特别相关,其中芳香族化合物的选择性羟基化是生产药品、农用化学品和其他高价值化学品的关键步骤。

作用机制

Target of Action

Similar compounds have been known to target tertiary amines . Tertiary amines are important functionalities present in many natural products and synthetically derived pharmaceuticals .

Mode of Action

It’s suggested that the compound might undergo a stepwise s n 1 reaction . The first step of this process involves breaking the C-Cl bond, where the electrons in that bond become a lone pair on the chlorine atom .

Biochemical Pathways

Based on its potential interaction with tertiary amines , it could be inferred that it may influence pathways involving these molecules

Pharmacokinetics

The compound’s molecular weight of 175055 Da suggests that it could potentially be absorbed and distributed in the body. The exact impact on bioavailability would need further investigation.

Result of Action

Given its potential interaction with tertiary amines , it could potentially influence cellular processes involving these molecules

Action Environment

It’s known that reaction conditions can significantly influence the rate and outcome of chemical reactions . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action.

安全和危害

属性

IUPAC Name |

1-(1-chloroethyl)-4-phenoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDHEENRYMLUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Chloroethyl)-4-phenoxybenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)

![1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2989911.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2989917.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989921.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2989923.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![N-benzhydryl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2989925.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)

![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)